molecular formula C21H18ClN3O3 B3020866 2-[4-(benzyloxy)-2-chlorobenzoyl]-N-phenyl-1-hydrazinecarboxamide CAS No. 478039-94-0

2-[4-(benzyloxy)-2-chlorobenzoyl]-N-phenyl-1-hydrazinecarboxamide

Cat. No. B3020866
CAS RN: 478039-94-0
M. Wt: 395.84
InChI Key: XWKPBFWSCZHAIT-UHFFFAOYSA-N
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Description

The compound "2-[4-(benzyloxy)-2-chlorobenzoyl]-N-phenyl-1-hydrazinecarboxamide" is a hydrazinecarboxamide derivative, a class of compounds known for their potential biological activities. While the specific compound is not directly studied in the provided papers, similar compounds have been synthesized and evaluated for various biological activities, including antimicrobial, enzyme inhibition, cytotoxic, and antioxidant properties. These compounds typically feature a benzoyl group linked to a hydrazine moiety, which is further substituted with various functional groups to modulate their properties.

Synthesis Analysis

The synthesis of hydrazinecarboxamide derivatives can involve multiple steps, including the formation of the hydrazide precursor followed by condensation with different substituents. For example, the synthesis of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides involves three synthetic approaches starting from 4-(trifluoromethyl)benzohydrazide and is characterized by spectral methods . Similarly, ultrasound-promoted synthesis has been employed to create N-(substituted phenyl)-2-(7-hydroxy-4-methyl-2H-chromen-2-ylidene)hydrazine-1-carboxamides, highlighting the use of green chemistry principles .

Molecular Structure Analysis

The molecular structure of hydrazinecarboxamide derivatives is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For instance, the X-ray structure characterization of antipyrine derivatives has revealed the presence of N–H⋯O and C–H⋯O hydrogen bonds, which are crucial for the stability of the crystal packing . The molecular structure can also be influenced by intramolecular hydrogen bonds, as seen in the structures of N-(2-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide derivatives .

Chemical Reactions Analysis

Hydrazinecarboxamide derivatives can participate in various chemical reactions, often leading to the formation of heterocyclic systems. For example, reactions of 4-oxo-4H- benzopyran-3-carbonitriles with hydrazine result in the formation of pyrazole derivatives . These reactions are typically facilitated by the reactivity of the hydrazine moiety and can be influenced by the presence of substituents on the benzoyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazinecarboxamide derivatives are closely related to their molecular structure. These properties can include solubility, melting point, and the ability to form hydrogen bonds, which can affect their biological activity. For example, the presence of halogen substituents can influence the hydrogen bonding capacity and, consequently, the biological activity of these compounds . Additionally, the use of spectroscopic methods such as NMR and IR spectroscopy is essential for characterizing these properties .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mechanism of Action

Target of Action

Similar compounds have been known to target enzymes involved in the biosynthesis of proinflammatory mediators .

Mode of Action

It’s known that hydrazones can react with aldehydes and ketones to form oximes . This reaction is essentially irreversible as the adduct dehydrates . The compound may interact with its targets in a similar manner, causing changes in their function.

Biochemical Pathways

The compound may affect the biosynthesis of proinflammatory mediators . These mediators are involved in various biochemical pathways related to inflammation and immune response. The downstream effects could include changes in the inflammatory response and potentially the modulation of immune system activity.

Pharmacokinetics

The compound’s benzylic position and the presence of a benzene ring could influence its pharmacokinetic properties . The benzylic position is activated towards free radical attack and shows enhanced reactivity due to the adjacent aromatic ring . This could potentially influence the compound’s absorption and distribution in the body.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s reactivity at the benzylic position could be influenced by the presence of other reactive species in the environment .

properties

IUPAC Name

1-[(2-chloro-4-phenylmethoxybenzoyl)amino]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3/c22-19-13-17(28-14-15-7-3-1-4-8-15)11-12-18(19)20(26)24-25-21(27)23-16-9-5-2-6-10-16/h1-13H,14H2,(H,24,26)(H2,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKPBFWSCZHAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)NNC(=O)NC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(benzyloxy)-2-chlorobenzoyl]-N-phenyl-1-hydrazinecarboxamide

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